![molecular formula C21H24N6O2 B6507383 5-amino-1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 895651-71-5](/img/structure/B6507383.png)

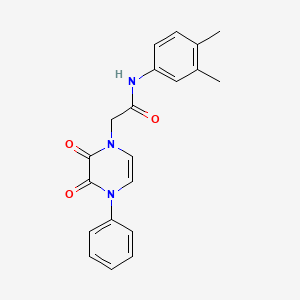

5-amino-1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic techniques like NMR, IR, and mass spectrometry. These techniques can provide information about the compound’s functional groups, molecular weight, and structural features .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. The compound’s functional groups largely determine its reactivity. For example, amines can participate in reactions like acylation and alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties can be determined experimentally and are important for handling and storing the compound .Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of aryl or vinyl boron compounds with organic halides or pseudohalides. The success of SM coupling lies in its mild reaction conditions and functional group tolerance. Specifically, boron reagents play a crucial role in this process. Researchers have developed several classes of boron reagents tailored for specific SM coupling conditions . The compound could potentially serve as a boron reagent in this context.

Protodeboronation in Organic Synthesis

Protodeboronation, a less explored area, involves the removal of boron from boronic esters. While many protocols focus on functionalizing deboronation of alkyl boronic esters, catalytic protodeboronation remains an interesting challenge. Your compound might find application in this context, contributing to the development of new synthetic routes .

Building Blocks for Organic Synthesis

Pinacol boronic esters, like the one you’ve described, are highly valuable building blocks in organic synthesis. They participate in diverse reactions, including cross-coupling, hydromethylation, and more. Researchers often utilize these esters to construct complex molecules efficiently .

Benzylic Position Reactions

Considering the benzylic nature of your compound, it may exhibit interesting reactivity at the benzylic position. Benzylic halides typically react via SN1 or SN2 pathways, depending on their substitution pattern. Understanding how this compound behaves in such reactions could provide insights into its synthetic utility .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-amino-1-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-(2-phenylethyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2/c1-14-7-6-10-17(15(14)2)24-18(28)13-27-20(22)19(25-26-27)21(29)23-12-11-16-8-4-3-5-9-16/h3-10H,11-13,22H2,1-2H3,(H,23,29)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTKXTSNDBLXJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CN2C(=C(N=N2)C(=O)NCCC3=CC=CC=C3)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}methyl 2,3-dimethoxybenzoate](/img/structure/B6507310.png)

![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6507316.png)

![N-(2-chloro-4-fluorophenyl)-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6507320.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B6507336.png)

![7-tert-butyl-9-hydroxy-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6507342.png)

![2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B6507348.png)

![5-[(furan-2-yl)methyl]-3-[(4-methoxyphenyl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B6507372.png)

![1-(4-chlorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B6507393.png)

![N-benzyl-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6507400.png)